molecular formula C13H17NO4 B6615237 methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate CAS No. 1154346-44-7

methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate

Cat. No. B6615237
CAS RN: 1154346-44-7
M. Wt: 251.28 g/mol
InChI Key: PDMHRQUNYXJUMD-UHFFFAOYSA-N
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Description

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that has been studied for its potential medical and scientific applications. It is a derivative of the cannabinoid family and has a similar structure to compounds such as THC, CBD, and CBN. MDMB-CHMICA has been found to have a range of effects on the body, including analgesic and anti-inflammatory properties. It has been used in laboratory experiments to study the effects of cannabinoids on the body, and has potential medical applications in the treatment of pain, inflammation, and other conditions.

Scientific Research Applications

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate has been studied for its potential medical and scientific applications. In laboratory experiments, it has been used to study the effects of cannabinoids on the body, and has been found to have a range of effects on the body, including analgesic and anti-inflammatory properties. It has also been studied for its potential use in the treatment of pain, inflammation, and other conditions, as well as its potential use in the treatment of cancer.

Mechanism of Action

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate acts on the body by binding to the CB1 and CB2 cannabinoid receptors. These receptors are found in the brain and throughout the body, and are responsible for mediating the effects of cannabinoids on the body. By binding to these receptors, this compound is able to produce its range of effects on the body, including analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been found to have a range of effects on the body, including analgesic and anti-inflammatory properties. It has also been found to have an effect on the activity of enzymes, including the cytochrome P450 enzymes. These enzymes are responsible for the metabolism of drugs, and the activity of these enzymes can be affected by this compound.

Advantages and Limitations for Lab Experiments

The use of methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate in laboratory experiments has several advantages. It has a relatively low toxicity, and is therefore safe to use in experiments. It is also relatively easy to synthesize, and can be used in a wide range of experiments. However, there are also some limitations to its use. It is not as potent as other cannabinoids, and therefore may not produce the desired effects in some experiments. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.

Future Directions

The potential applications of methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate are still being studied, and there are many possible future directions for research. These include further research into its effects on the body, such as its effects on the activity of enzymes, and its potential medical applications, such as its use in the treatment of pain, inflammation, and other conditions. Additionally, further research into its potential use in the treatment of cancer is also being explored. Other possible future directions for research include its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease, and its potential use in the development of new drugs.

Synthesis Methods

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate is synthesized through a process known as palladium-catalyzed Suzuki-Miyaura coupling. This process involves the reaction of two organic compounds, a boronic acid and an organobromide, in the presence of a palladium catalyst. This reaction results in the formation of a carbon-carbon bond, and the resulting product is this compound.

properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(13(15)16-2)8-14-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMHRQUNYXJUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC2=C(C=C1)OCCO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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